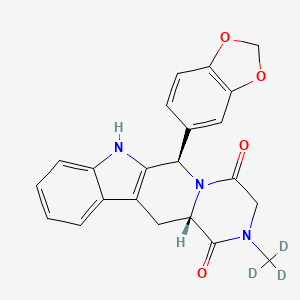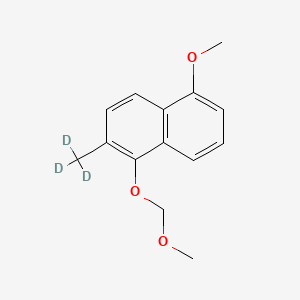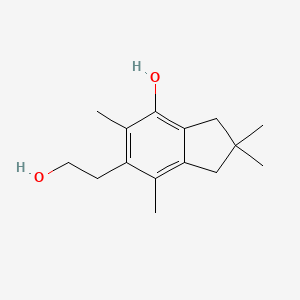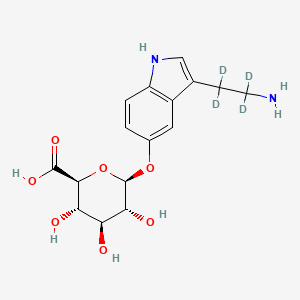
NIR-Thiol (dinitrobenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NIR-Thiol (dinitrobenzenesulfonate) is a near-infrared fluorescent sensor that exhibits both absorption and emission in the near-infrared region. This compound is highly selective for small molecular weight biological thiols such as cysteine, homocysteine, and glutathione over other biorelevant species. It is capable of imaging endogenously produced thiol in living cells and mice, making it a valuable tool in biological and medical research .
準備方法
The synthesis of NIR-Thiol (dinitrobenzenesulfonate) involves the reaction of a dye platform with 2,4-dinitrobenzenesulfonyl chloride under basic conditions. The specific synthetic route and reaction conditions are as follows:
Starting Materials: The dye platform (e.g., CHMC1) and 2,4-dinitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in dry dichloromethane with the addition of boron tribromide.
Procedure: The dye platform is first treated with boron tribromide in dry dichloromethane to afford the intermediate compound.
化学反応の分析
NIR-Thiol (dinitrobenzenesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with thiols, leading to the formation of thiol-adducts.
Oxidation and Reduction: The compound’s fluorescence properties can be modulated by redox reactions involving thiols.
Common Reagents and Conditions: Typical reagents include thiols such as cysteine, homocysteine, and glutathione. The reactions are usually carried out under mild conditions, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions are thiol-adducts, which exhibit distinct fluorescence properties
科学的研究の応用
NIR-Thiol (dinitrobenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying thiols in various chemical reactions.
Biology: Employed in imaging studies to visualize thiol-containing biomolecules in living cells and tissues.
Medicine: Utilized in diagnostic imaging to monitor thiol levels in biological systems, which can be indicative of certain diseases.
Industry: Applied in the development of biosensors and diagnostic tools for detecting thiols in environmental and clinical samples .
作用機序
The mechanism of action of NIR-Thiol (dinitrobenzenesulfonate) involves its interaction with thiols. Upon binding to thiols, the compound undergoes a chemical reaction that results in a significant increase in fluorescence intensity. This “turn-on” fluorescence response is due to the cleavage of the dinitrobenzenesulfonate group, which releases the fluorescent dye. The molecular targets of this compound are thiol-containing biomolecules, and the pathways involved include thiol-disulfide exchange reactions .
類似化合物との比較
NIR-Thiol (dinitrobenzenesulfonate) can be compared with other near-infrared fluorescent probes such as:
CHMC-thiol: Similar in its ability to detect thiols, but NIR-Thiol (dinitrobenzenesulfonate) offers higher sensitivity and selectivity.
Squaraine-based NIR Probes: These probes also operate in the near-infrared region but may have different photophysical properties and applications.
Cyanine Dyes: Another class of NIR probes with distinct absorption and emission characteristics.
The uniqueness of NIR-Thiol (dinitrobenzenesulfonate) lies in its high selectivity for small molecular weight biological thiols and its excellent cell membrane permeability, making it particularly useful for in vivo imaging .
特性
分子式 |
C39H33N5O15S2 |
|---|---|
分子量 |
875.8 g/mol |
IUPAC名 |
2,4-dinitrobenzenesulfonate;[5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C33H30N3O8S.C6H4N2O7S/c1-4-34-27-11-6-5-10-26(27)33(2,3)31(34)17-13-21-8-7-9-23-18-22-12-15-25(20-29(22)43-32(21)23)44-45(41,42)30-16-14-24(35(37)38)19-28(30)36(39)40;9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h5-6,10-20H,4,7-9H2,1-3H3;1-3H,(H,13,14,15)/q+1;/p-1/b17-13+; |
InChIキー |
LKUGARKBEIHOQY-IWSIBTJSSA-M |
異性体SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
正規SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)









![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)

